molecular formula C25H23N3O6S B2711980 (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide CAS No. 866348-16-5

(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

Cat. No. B2711980
CAS RN: 866348-16-5
M. Wt: 493.53
InChI Key: VVJRIOQWKCAGMZ-RFBIWTDZSA-N
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Description

(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.53. The purity is usually 95%.
BenchChem offers high-quality (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research involving compounds structurally related to (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide has focused on their crystal structure properties. For instance, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a compound with similarities in molecular structure, have provided insights into its crystallization behaviors and structural conformations (Reis et al., 2013).

Chemosensor Applications

Chromene derivatives have been investigated for their potential as chemosensors. A study on a chromene-based fluorophore demonstrated its effectiveness in detecting Cu2+ and H2PO4− ions, showcasing the compound's selective fluorescence response and its application in chemical sensing (Meng et al., 2018).

Synthesis of Derivatives

There is significant interest in synthesizing various derivatives of chromene compounds for different applications. For example, the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment was explored, indicating the versatility of these compounds in creating a range of structurally diverse molecules (Velikorodov et al., 2014).

Antibacterial and Antioxidant Properties

Chromene derivatives are also being researched for their potential antibacterial and antioxidant properties. A study on the organic synthesis of 4-hydroxy-chromen-2-one derivatives revealed their high level of antibacterial activity against various bacterial strains, as well as their potential for use as organic compounds with medicinal applications (Behrami & Dobroshi, 2019).

Novel Synthesis Techniques

The development of novel synthesis techniques for chromene derivatives is a key area of research. For example, a study detailed a one-pot synthesis approach for indolyl-4H-chromene-3-carboxamides, demonstrating their potential as antioxidant and antibacterial agents. This highlights the innovative methods being explored to synthesize and apply these compounds in various scientific fields (Subbareddy & Sumathi, 2017).

properties

IUPAC Name

(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-16-10-12-20(13-11-16)35(30,31)28-27-25-21(14-17-6-4-9-22(33-3)23(17)34-25)24(29)26-18-7-5-8-19(15-18)32-2/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJRIOQWKCAGMZ-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-methoxy-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

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